

An In-Depth Technical Guide to the ^1H NMR Spectrum of Allyltriphenyltin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriphenyltin**

Cat. No.: **B1265375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **allyltriphenyltin**. The information presented herein is intended to support researchers and professionals in the fields of organic chemistry, organometallic chemistry, and drug development in the accurate identification and characterization of this compound. This document details the experimental protocol for acquiring the ^1H NMR spectrum, presents a thorough interpretation of the spectral data, and includes a visualization of the molecular structure and proton relationships.

Introduction to Allyltriphenyltin and its Spectroscopic Characterization

Allyltriphenyltin is an organotin compound that serves as a valuable reagent in organic synthesis, particularly in allylation reactions. Its reactivity and utility in forming carbon-carbon bonds make it a compound of interest in various research and development applications. Accurate spectroscopic characterization is paramount for confirming the identity and purity of **allyltriphenyltin**. ^1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of hydrogen atoms within a molecule, offering a unique fingerprint for its structure.

Experimental Protocol: ^1H NMR Spectroscopy of Allyltriphenyltin

A detailed and standardized experimental protocol is crucial for obtaining high-quality and reproducible ^1H NMR spectra.

2.1. Sample Preparation

- **Sample Purity:** Ensure the **allyltriphenyltin** sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
- **Solvent Selection:** A deuterated solvent that does not exchange protons with the analyte and effectively dissolves the sample is required. Deuterated chloroform (CDCl_3) is a commonly used solvent for organotin compounds.
- **Concentration:** Prepare a solution of approximately 5-10 mg of **allyltriphenyltin** in 0.5-0.7 mL of CDCl_3 . The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
- **Internal Standard:** Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual solvent peak for referencing.
- **Filtration:** To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2.2. Instrumentation and Data Acquisition

The following parameters are typical for acquiring a ^1H NMR spectrum of **allyltriphenyltin** on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Parameter	Value
Spectrometer Frequency	400 MHz (or higher)
Solvent	CDCl ₃
Temperature	298 K (25 °C)
Pulse Sequence	Standard single-pulse (zg)
Acquisition Time (AQ)	2-4 seconds
Relaxation Delay (D1)	1-5 seconds
Number of Scans (NS)	8-16 (or as needed for good S/N)
Spectral Width (SW)	10-15 ppm

Data Presentation and Interpretation of the ¹H NMR Spectrum

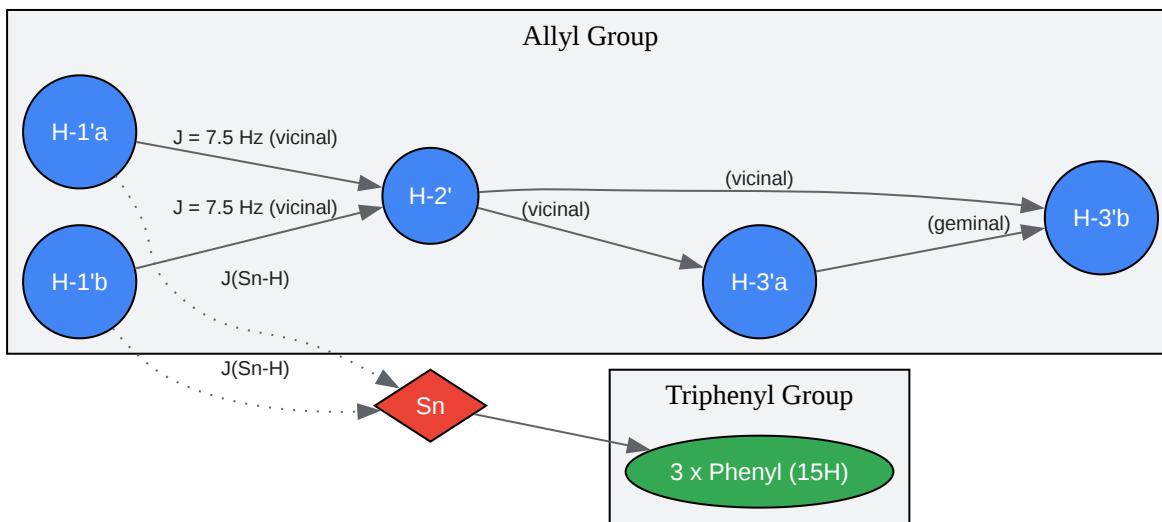
The ¹H NMR spectrum of **allyltriphenyltin** exhibits distinct signals corresponding to the protons of the allyl and triphenyl groups. The chemical shifts (δ), multiplicities, coupling constants (J), and integration values provide a complete picture of the molecule's proton environment.

Table 1: ¹H NMR Spectral Data for **Allyltriphenyltin** in CDCl₃

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Phenyl (ortho, meta, para)	7.60 - 7.30	multiplet	-	15H
H-2' (methine)	6.20	multiplet	-	1H
H-3' (terminal vinyl)	5.05	multiplet	-	2H
H-1' (allylic methylene)	2.85	doublet	7.5	2H

3.1. Analysis of the Phenyl Protons

The fifteen protons of the three phenyl groups appear as a complex multiplet in the aromatic region, typically between δ 7.60 and 7.30 ppm. The ortho, meta, and para protons have slightly different chemical environments, leading to overlapping signals that form a complex pattern. The integration of this region corresponds to 15 protons, consistent with the three phenyl rings.


3.2. Analysis of the Allyl Protons

The allyl group gives rise to three distinct sets of signals:

- H-2' (Methine Proton): The proton on the central carbon of the allyl group (C-2') appears as a multiplet around δ 6.20 ppm. This proton is coupled to the two protons on C-1' and the two protons on C-3', resulting in a complex splitting pattern.
- H-3' (Terminal Vinyl Protons): The two terminal vinyl protons on C-3' are diastereotopic and appear as a multiplet around δ 5.05 ppm. They are coupled to the H-2' proton and to each other (geminal coupling).
- H-1' (Allylic Methylene Protons): The two protons on the carbon attached to the tin atom (C-1') are chemically equivalent and appear as a doublet at approximately δ 2.85 ppm. This doublet arises from coupling to the single H-2' proton, with a typical vicinal coupling constant of about 7.5 Hz. The integration of this signal corresponds to two protons.

Visualization of Molecular Structure and Proton Connectivity

To visually represent the structure of **allyltriphenyltin** and the coupling relationships between its protons, a diagram generated using the DOT language is provided below.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **allyltriphenyltin** with ^1H NMR proton assignments and key coupling interactions.

Conclusion

This technical guide has provided a comprehensive overview of the ^1H NMR spectrum of **allyltriphenyltin**. The detailed experimental protocol ensures the acquisition of high-quality data, while the tabulated spectral data and in-depth interpretation serve as a valuable resource for the identification and characterization of this important organometallic compound. The provided visualization further clarifies the structural relationships of the protons within the molecule. This information is essential for researchers and professionals who rely on accurate spectroscopic analysis in their synthetic and developmental work.

- To cite this document: BenchChem. [An In-Depth Technical Guide to the ^1H NMR Spectrum of Allyltriphenyltin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265375#interpreting-the-1h-nmr-spectrum-of-allyltriphenyltin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com